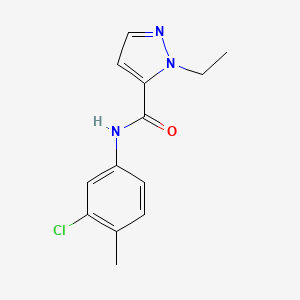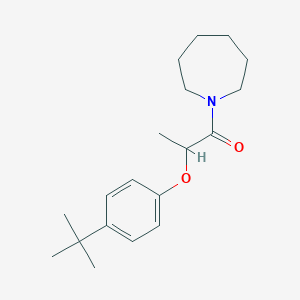![molecular formula C26H31Cl2N5O B10954165 (1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3,4-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10954165.png)
(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3,4-dichlorobenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the iodization of 5-bromo-1H-pyrazolo pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, pyrazolo[3,4-b]pyridine derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They are often used in assays to understand their interactions with biological targets .
Medicine
Medically, these compounds are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In the industrial sector, these compounds are used in the development of new materials, agrochemicals, and other applications where their unique chemical properties can be leveraged .
Mechanism of Action
The mechanism of action of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-c]pyridine
Uniqueness
What sets (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3,4-DICHLOROBENZYL)PIPERAZINO]METHANONE apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H31Cl2N5O |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H31Cl2N5O/c1-3-4-9-33-25-24(17(2)30-33)20(15-23(29-25)19-6-7-19)26(34)32-12-10-31(11-13-32)16-18-5-8-21(27)22(28)14-18/h5,8,14-15,19H,3-4,6-7,9-13,16H2,1-2H3 |
InChI Key |
FICSLNILDYWMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10954083.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954095.png)

![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10954107.png)
![N'-(1,3-benzodioxol-5-ylmethylidene)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10954111.png)
![7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954112.png)

![methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10954121.png)
![2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10954122.png)
![(1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10954125.png)
![Azepan-1-yl{4-[(4-tert-butylphenoxy)methyl]phenyl}methanone](/img/structure/B10954134.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-cyclohexylurea](/img/structure/B10954146.png)
